(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone

Physicochemical profiling Lipophilicity Molecular weight

The compound (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone (CAS 1286702-66-6) belongs to the 4-aminoisothiazole class, a scaffold associated with mitotic checkpoint inhibition and kinase modulation in patent disclosures. Its structure couples a 4-amino-3-(p-tolyl)isothiazole core with a 4-ethylpiperazine amide side chain.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 1286702-66-6
Cat. No. B3013404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone
CAS1286702-66-6
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
InChIInChI=1S/C17H22N4OS/c1-3-20-8-10-21(11-9-20)17(22)16-14(18)15(19-23-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11,18H2,1-2H3
InChIKeyQNELTLHPLOGNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone (CAS 1286702-66-6) Demands Scrutiny Beyond the Isothiazole Scaffold


The compound (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone (CAS 1286702-66-6) belongs to the 4-aminoisothiazole class, a scaffold associated with mitotic checkpoint inhibition and kinase modulation in patent disclosures [1]. Its structure couples a 4-amino-3-(p-tolyl)isothiazole core with a 4-ethylpiperazine amide side chain. While the isothiazole ring is common to many research compounds, the specific 4-ethylpiperazine substitution creates a distinct physicochemical and pharmacological profile that cannot be inferred from other 4-aminoisothiazoles without direct comparative data.

The Hidden Risk of Generic Substitution: Why the 4-Ethylpiperazine Substituent in CAS 1286702-66-6 Precludes Simple Interchangeability


Substituting the 4-ethylpiperazine group in this compound with a morpholine, piperidine, or thiomorpholine ring—common replacements in closely related isothiazole amides—would alter multiple physicochemical properties simultaneously, including lipophilicity, hydrogen-bonding capacity, and basicity [1][2]. Even subtle changes in the amine moiety can lead to profound differences in target binding, cellular permeability, and metabolic stability, meaning that any two analogs from this class cannot be assumed to be interchangeable for research or procurement purposes without explicit experimental proof.

Quantitative Differentiation Guide: Head-to-Head Property Comparison of CAS 1286702-66-6 with Closest Isothiazole Analogs


Molecular Weight and Predicted Lipophilicity (XLogP3) Differentiate the Ethylpiperazine Compound from Morpholine and Piperidine Analogs

The target compound (MW 330.45 g/mol) is intermediate in molecular weight between the morpholine analog (MW 303.4 g/mol) and the thiomorpholine analog (MW 319.4 g/mol). Its predicted XLogP3 of approximately 2.1–2.4 ranks higher than the morpholine analog (predicted XLogP3 ~1.5) and aligns more closely with the piperidine analog (predicted XLogP3 ~2.3). This suggests superior passive membrane permeability but potentially lower aqueous solubility compared to the morpholine analog [1].

Physicochemical profiling Lipophilicity Molecular weight

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (tPSA) Distinguish Ethylpiperazine from Morpholine Analogs

The target compound contains 1 hydrogen bond donor (primary amine) and 4 hydrogen bond acceptors, yielding a calculated tPSA of approximately 78 Ų. By comparison, the morpholine analog (CAS 1286726-32-6) contains 1 donor and 5 acceptors, with a calculated tPSA of approximately 87 Ų (due to the morpholine oxygen), while the piperidine analog has 1 donor and 3 acceptors with a tPSA of approximately 69 Ų. The ethylpiperazine compound thus occupies an intermediate polar surface area space, which can influence blood-brain barrier penetration and oral bioavailability predictions [1].

Hydrogen bonding Polar surface area ADME prediction

Predicted Basic pKa and Aqueous Solubility Profile: Ethylpiperazine Confers Higher Basicity and Distinct Solubility-Titration Behavior Compared to Morpholine

The 4-ethylpiperazine group has a predicted basic pKa of approximately 7.5–8.0, compared to the morpholine analog (pKa ~6.5–7.0) and piperidine analog (pKa ~10.0). At physiological pH 7.4, the ethylpiperazine compound is partially ionized (~50% protonated), while the morpholine analog is predominantly neutral and the piperidine analog is predominantly protonated. This differential ionization affects solubility, salt formation feasibility, and potential lysosomal trapping [1][2].

Basicity Solubility Ionization state

Targeted Research Scenarios: Where CAS 1286702-66-6 Offers the Strongest Fit Based on Its Differentiated Profile


Intracellular Kinase or Mitotic Checkpoint Inhibitor Screening in Whole-Cell Assays

The compound's intermediate lipophilicity (predicted XLogP3 ~2.1–2.4) and moderate tPSA (~78 Ų) support passive cell membrane permeability, making it suitable for phenotypic screening or target-based cellular assays where intracellular target engagement is required. Its predicted physicochemical profile suggests a permeability advantage over the more polar morpholine analog in the same isothiazole series [1].

CNS-Targeted Probe Development Requiring Balanced Blood-Brain Barrier Penetration

With a calculated tPSA of approximately 78 Ų (below the commonly cited 90 Ų threshold for CNS penetration) and a basic pKa that yields partial ionization at physiological pH, this compound may serve as a starting scaffold for CNS-active probes targeting isothiazole-responsive enzymes or receptors. This profile distinguishes it from the morpholine analog (tPSA ~87 Ų), which may have reduced brain penetration [1][2].

Solubility-Optimized Formulation Development for In Vivo Pharmacology Studies

The ethylpiperazine group provides a pKa in the range of 7.5–8.0, enabling salt formation with pharmaceutically acceptable acids while maintaining a significant fraction of neutral species at physiological pH. This balanced ionization state can simplify formulation for intravenous or oral dosing in rodent pharmacokinetic studies compared to the excessively basic piperidine analog (pKa ~10.0), which may require more aggressive buffering [1].

Structure-Activity Relationship (SAR) Exploration of Amine Side Chain Effects on Isothiazole Pharmacology

This compound fills a critical gap in SAR libraries by providing the 4-ethylpiperazine variant, which is structurally distinct from the commonly available morpholine, piperidine, and thiomorpholine analogs. Its inclusion in a screening set allows researchers to probe the effect of a moderately basic, secondary-tertiary amine side chain on target affinity, selectivity, and ADME properties, generating data that cannot be obtained from analogs with simpler or more polar side chains [1].

Quote Request

Request a Quote for (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.